what are the physical and chemical properties of n-(5-chloro-4-methyl-2-nitrophenyl)acetamide
what are the physical and chemical properties of n-(5-chloro-4-methyl-2-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-chloro-4-methyl-2-nitrophenyl)acetamide, also known as 4-Acetamido-2-chloro-5-nitrotoluene, is a substituted acetamide with potential applications in chemical synthesis and drug discovery. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and a summary of its known (or inferred) characteristics. The information is presented to support researchers and scientists in their work with this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide is provided below. The data is a combination of computed values from reputable chemical databases. Experimental data for this specific compound is limited in publicly available literature; therefore, some properties are inferred from closely related analogs.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClN₂O₃ | PubChem[1][2] |
| Molecular Weight | 228.63 g/mol | PubChem[1][2] |
| IUPAC Name | N-(5-chloro-4-methyl-2-nitrophenyl)acetamide | PubChem[2] |
| CAS Number | 7149-78-2 | PubChem[2] |
| Appearance | Predicted to be a solid | - |
| Melting Point | Not experimentally determined. A related compound, N-(5-Chloro-2-methylphenyl)acetamide, has a melting point of 129-130 °C. | ECHEMI[3] |
| Boiling Point | Not experimentally determined. | - |
| Solubility | Not experimentally determined. A related compound, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, is soluble in DMF (5 mg/ml), DMSO (11 mg/ml), and PBS (pH 7.2, 0.25 mg/ml). | Cayman Chemical[4] |
| XLogP3 | 2.5 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1][2] |
| Rotatable Bond Count | 1 | PubChem[1][2] |
| Exact Mass | 228.0301698 Da | PubChem[1][2] |
| Polar Surface Area | 74.9 Ų | PubChem[1][2] |
| Heavy Atom Count | 15 | PubChem[1][2] |
Experimental Protocols
Synthesis of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide
The primary synthetic route to N-(5-chloro-4-methyl-2-nitrophenyl)acetamide is the acetylation of 5-chloro-4-methyl-2-nitroaniline. The following is a detailed experimental protocol based on standard acetylation procedures for similar anilines.
Materials:
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5-chloro-4-methyl-2-nitroaniline
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Acetic anhydride
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Glacial acetic acid
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Pyridine (catalyst)
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Ethanol
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Deionized water
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Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
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Heating mantle
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Ice bath
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Buchner funnel and filter paper
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 5-chloro-4-methyl-2-nitroaniline in a minimal amount of glacial acetic acid.
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Addition of Reagents: To the stirred solution, add 1.2 equivalents of acetic anhydride. Then, add a catalytic amount of pyridine (e.g., 0.1 equivalents).
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Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
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Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any remaining acetic acid and pyridine.
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Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure N-(5-chloro-4-methyl-2-nitrophenyl)acetamide.
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Drying: Dry the purified product under vacuum to remove any residual solvent.
Characterization:
The final product should be characterized by standard analytical techniques:
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¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
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FT-IR Spectroscopy: To identify the functional groups present.
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Mass Spectrometry: To determine the molecular weight.
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Melting Point Analysis: To assess the purity of the compound.
Logical Relationships and Workflows
Synthesis Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis and purification of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide.
Caption: Synthesis and purification workflow for N-(5-chloro-4-methyl-2-nitrophenyl)acetamide.
Conclusion
This technical guide provides a foundational understanding of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide for the scientific community. While comprehensive experimental data remains to be fully elucidated in the public domain, the information on its computed properties and a detailed synthesis protocol offers a valuable starting point for researchers. Further investigation into its biological activities could reveal its potential in drug discovery and development.
